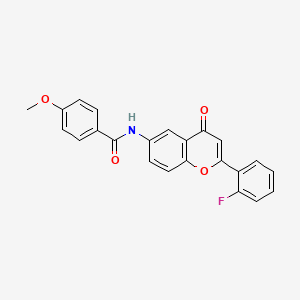

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide

Description

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide is a synthetic small molecule featuring a chromen-4-one (coumarin) core substituted at position 2 with a 2-fluorophenyl group and at position 6 with a 4-methoxybenzamide moiety. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO4/c1-28-16-9-6-14(7-10-16)23(27)25-15-8-11-21-18(12-15)20(26)13-22(29-21)17-4-2-3-5-19(17)24/h2-13H,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHZTWVPHOADBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an aluminum chloride catalyst.

Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: :

Biological Activity

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide, a compound belonging to the class of chromenone derivatives, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H16FNO4

- Molecular Weight : 389.4 g/mol

- CAS Number : 923132-70-1

The compound features a chromenone core linked to a methoxybenzamide moiety, which is critical for its biological interactions.

The biological activity of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide is primarily attributed to its ability to interact with specific molecular targets, including:

- DNA Intercalation : The chromenone structure may intercalate with DNA, disrupting cellular processes and potentially leading to apoptosis in cancer cells.

- Enzyme Inhibition : This compound may inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.

Antiproliferative Activity

Research indicates that N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide exhibits significant antiproliferative effects against various cancer cell lines. For example:

- MCF-7 (Breast Cancer) : Exhibited an IC50 value indicating effective inhibition of cell growth.

These values suggest that the compound may serve as a promising candidate for cancer therapy.

Antioxidative Activity

In vitro studies have shown that this compound possesses antioxidative properties, which are crucial for mitigating oxidative stress in cells. The antioxidative activity was assessed through various spectroscopic methods and compared against standard antioxidants.

Antibacterial Activity

Preliminary studies have also indicated antibacterial properties against Gram-positive strains, with minimum inhibitory concentrations (MIC) reported for certain derivatives.

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

A study focused on the synthesis of various methoxy-substituted benzamide derivatives, including N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzamide, highlighted its superior antiproliferative activity compared to other derivatives tested. The introduction of electron-donating groups significantly influenced the biological outcomes . -

Comparative Analysis :

A comparative analysis with known antiproliferative agents such as doxorubicin revealed that the new compound exhibited comparable or enhanced efficacy against certain cancer cell lines . -

Mechanistic Insights :

Mechanistic studies indicated that the compound's ability to induce oxidative stress might be linked to its antiproliferative effects, although further research is necessary to elucidate these pathways fully .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The compound’s closest analogs differ in substituent positions on the benzamide and chromenone rings:

- CAS 923112-79-2 : N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide

- CAS 923257-29-8: 4-methoxy-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide Features a 2-methoxyphenyl group on the chromenone ring instead of 2-fluorophenyl.

Table 1: Key Structural Differences

*Estimated based on similar analogs.

Halogen vs. Alkyl/Aryl Substituents

- Fluorine vs. Chlorine/Bromine : Compounds in (e.g., [4–6]) incorporate halogens (Cl, Br) on sulfonylphenyl groups, which increase molecular polarity and may enhance binding to polar targets. The target compound’s 2-fluorophenyl group offers moderate electronegativity with lower steric bulk compared to Cl/Br .

- tert-Butyl and Ethoxy Groups : Analogs like CAS 923234-02-0 (4-tert-butylphenyl) and CAS 923257-63-0 (4-ethoxyphenyl) introduce bulky or flexible alkyl/aryl chains. These groups likely improve lipophilicity but may reduce solubility in aqueous media compared to the target compound’s compact 2-fluorophenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.